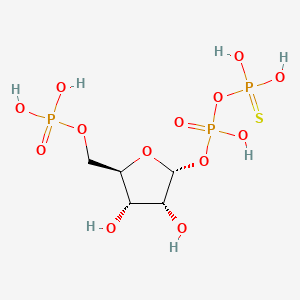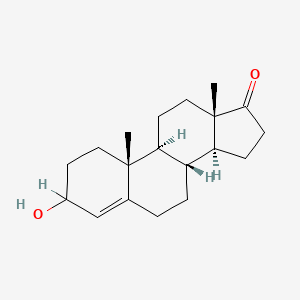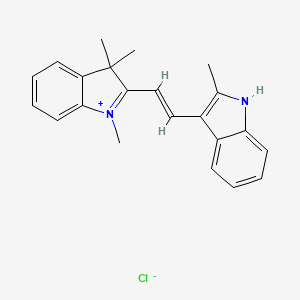
Astrazon Orange G
描述
科学研究应用
Astrazon Orange G is widely used in scientific research due to its versatility and stability. Some of its applications include:
Histology: It is used as a staining agent in histological studies to visualize cellular structures.
Cell Imaging: Its fluorescent properties make it useful for imaging cells and tissues in biological research.
DNA Staining: It is employed in molecular biology for staining DNA in gel electrophoresis.
Diagnostic Assays: It is used in various diagnostic assays to detect and quantify biological molecules.
生化分析
Biochemical Properties
Astrazon Orange G plays a significant role in biochemical reactions, particularly in staining protocols. It interacts with various biomolecules, including proteins and nucleic acids, through electrostatic interactions. The positively charged dye binds to negatively charged biomolecules, effectively highlighting them for visualization and analysis. This binding does not typically alter the biological function of the target molecule.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to bind to cellular components, thereby aiding in the visualization of cellular structures during microscopic analysis . The dye’s interaction with cellular proteins and nucleic acids can provide insights into cell function and morphology.
Molecular Mechanism
The mechanism of action of this compound relies on its electrostatic interactions with biomolecules. The dye’s positively charged molecules bind to negatively charged biomolecules, such as nucleic acids and proteins, without significantly altering their biological functions. This binding facilitates the visualization of these biomolecules under a microscope, making it a valuable tool in histological and hematological studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is relatively stable at room temperature, but its effectiveness can degrade over extended periods . Long-term studies have shown that while the dye remains effective for staining purposes, its intensity may diminish, necessitating fresh preparations for consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the dye effectively stains target tissues without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential irritation or toxicity to the tissues . It is crucial to determine the optimal dosage to balance staining efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cellular enzymes and cofactors. The dye’s binding to these biomolecules can influence metabolic flux and metabolite levels, providing insights into cellular metabolism . Detailed studies on the specific metabolic pathways affected by this compound are limited.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the dye’s localization to specific cellular compartments, enhancing its staining efficacy . The distribution of the dye within tissues can provide valuable information on tissue structure and function.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting cellular components such as the nucleus and cytoplasm. The dye’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This targeted localization enhances the visualization of cellular structures during microscopic analysis.
准备方法
Astrazon Orange G is synthesized through a series of chemical reactions involving aromatic amines and aldehydes. The synthetic route typically involves the condensation of 4,4’-diaminodiphenylmethane with benzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to a cyclization reaction in the presence of hydrochloric acid to yield this compound .
In industrial production, the process is scaled up by optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
化学反应分析
Astrazon Orange G undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the aromatic ring is substituted by different electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
Astrazon Orange G exerts its effects primarily through its ability to bind to specific molecular targets. In histological staining, it binds to cellular components such as proteins and nucleic acids, allowing for their visualization under a microscope. The binding is facilitated by electrostatic interactions and hydrogen bonding between the dye and the target molecules .
相似化合物的比较
Astrazon Orange G is similar to other synthetic dyes such as Orange G, Acid Orange 10, and Disperse Red 1. it is unique in its specific chemical structure and staining properties. Unlike Orange G, which is used primarily as a pH indicator and electrophoretic marker, this compound is more versatile and widely used in histology and cell imaging .
Similar compounds include:
Orange G: Used as a pH indicator and electrophoretic marker.
Acid Orange 10: Used in staining formulations for histology.
Disperse Red 1: Used in textile dyeing and printing.
This compound stands out due to its broader range of applications and superior staining properties.
属性
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLUNRKXJYKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-93-7 | |
| Record name | C.I. Basic Orange 21 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Orange 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-ylidene)ethylidene]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3-trimethyl-2-[(2-methyl-3H-indol-3-ylidene)ethylidene]indoline monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)

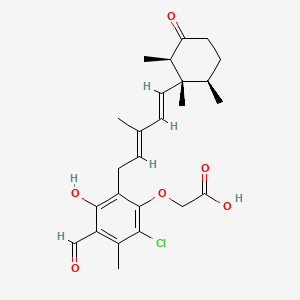
![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)
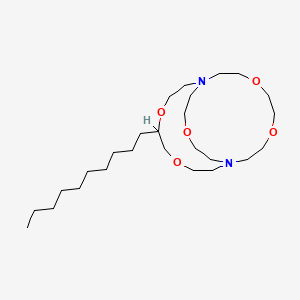

![5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbutyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B1237493.png)
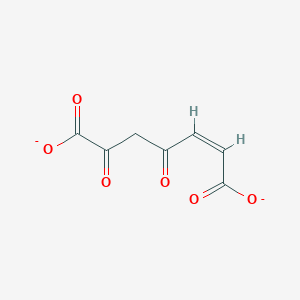

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
